molecular formula C13H14N2O3S B8041010 N'-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide

N'-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide

Cat. No.: B8041010
M. Wt: 278.33 g/mol
InChI Key: CITGNCOGFUEPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide is an organic compound characterized by the presence of a furan ring, a sulfonyl group, and an imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The process begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the sulfonamide.

    Imidamide Formation: Finally, the sulfonamide is treated with a formylating agent, such as formic acid or formamide, to yield N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism by which N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide exerts its effects involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the sulfonyl and imidamide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(furan-2-ylmethyl)-N-(phenyl)sulfonylmethanimidamide
  • N’-(furan-2-ylmethyl)-N-(4-chlorophenyl)sulfonylmethanimidamide
  • N’-(furan-2-ylmethyl)-N-(4-methoxyphenyl)sulfonylmethanimidamide

Uniqueness

N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

By understanding the detailed properties and applications of N’-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide, researchers can better utilize this compound in various scientific and industrial fields

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-11-4-6-13(7-5-11)19(16,17)15-10-14-9-12-3-2-8-18-12/h2-8,10H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITGNCOGFUEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC=NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.